molecular formula C18H16BrN3O3S B2923140 ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-94-3

ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2923140
CAS No.: 864926-94-3
M. Wt: 434.31
InChI Key: GTMQIJPFZPGFIG-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydrothieno[2,3-c]pyridine class, featuring a bicyclic core with a partially saturated pyridine ring fused to a thiophene moiety. Key substituents include:

  • Position 2: 2-Bromobenzamido group (–NHCOC₆H₄Br-2).
  • Position 3: Cyano (–CN).
  • Position 6: Ethyl carboxylate (–COOEt).

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c1-2-25-18(24)22-8-7-11-13(9-20)17(26-15(11)10-22)21-16(23)12-5-3-4-6-14(12)19/h3-6H,2,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMQIJPFZPGFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Position 2 Substituent Position 3 Position 6 Substituent Key Properties/Applications Reference
Target Compound: Ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-Bromobenzamido –CN –COOEt Potential pharmaceutical intermediate; bromine may enhance bioactivity
Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylate 5-Bromothiophene-2-carboxamido –CN –COOEt Thienyl substituent increases electron density; possible altered binding vs. benzamido
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 3,4,5-Trimethoxyphenylamino –CN –COOMe Antitubulin agent (IC₅₀ = 1.2 µM); methoxy groups enhance solubility and π-stacking
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) –NH₂ –CN –Boc Boc-protected intermediate; amino group enables further functionalization
6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 2-Hydroxybenzylideneamino (Schiff base) –COOEt –Boc, –COOEt Chelating ligand for metal coordination; imine moiety enables catalysis

Substituent Effects on Properties

  • Bioactivity: The trimethoxyphenylamino group in 3a confers antitubulin activity, likely due to enhanced interactions with tubulin’s colchicine-binding site . The target compound’s bromobenzamido group may similarly engage in hydrophobic interactions but with altered potency.
  • Synthetic Utility :

    • Boc-protected derivatives (e.g., 8c ) serve as intermediates for introducing diverse amines or amides via deprotection and coupling .
    • Schiff base derivatives () highlight applications beyond pharmaceuticals, such as in coordination chemistry .
  • Cyano and carboxylate groups contribute to polar surface area, influencing solubility and hydrogen-bonding capacity.

Spectroscopic and Analytical Data

Table 2: Comparative Analytical Data
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (ESI)
3a (Methyl derivative) 2.50–2.53 (m, 2H), 3.59 (s, 3H), 6.53 (s, 2H) 23.92 (CH₂), 52.54 (COOMe), 153.22 (C–O) [M+1]⁺ = 404.3
8c (Boc-protected) Not reported Not reported Yield: 63%
Target Compound Data not available in evidence Data not available in evidence
  • The target compound’s ¹H-NMR would likely show signals for the ethyl carboxylate (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and aromatic protons from the 2-bromobenzamido group (~7.3–8.0 ppm) .

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